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Introduction
Enteropeptidase, also known as enterokinase, is a highly specific serine protease that plays a

crucial role in digestion by activating trypsinogen.[1] In the realm of proteomics, this specificity

is harnessed for various applications, most notably for the precise cleavage of fusion tags from

recombinant proteins.[1] This document provides detailed application notes and protocols for

the use of enteropeptidase in proteomic sample preparation, offering insights into its

advantages, limitations, and practical implementation.

Enteropeptidase recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys

(DDDDK) and cleaves the peptide bond C-terminal to the lysine residue. This remarkable

specificity allows for the removal of affinity tags (e.g., His-tags, GST-tags) from purified fusion

proteins, yielding the target protein with its native N-terminus.[1] The efficiency of this cleavage

is dependent on the accessibility of the recognition site, which can be influenced by the

protein's tertiary structure.

Key Applications in Proteomics
Fusion Tag Removal: The primary application of enteropeptidase is the removal of affinity

tags from recombinant proteins. This is critical when the tag interferes with downstream

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13386362?utm_src=pdf-interest
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.researchgate.net/figure/Nonspecific-protein-cleavage-by-enteropeptidases-20-ml-reaction-mixes-of-both-TRAIL_fig1_224931476
https://www.researchgate.net/figure/Nonspecific-protein-cleavage-by-enteropeptidases-20-ml-reaction-mixes-of-both-TRAIL_fig1_224931476
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.researchgate.net/figure/Nonspecific-protein-cleavage-by-enteropeptidases-20-ml-reaction-mixes-of-both-TRAIL_fig1_224931476
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


applications such as structural studies, functional assays, or in vivo administration.

Protein Characterization: By selectively cleaving at an engineered site, enteropeptidase can

be used to generate specific protein fragments for further analysis, aiding in domain mapping

and structural studies.

"Middle-Down" Proteomics: While less common than for enzymes like OmpT,

enteropeptidase can theoretically be used in middle-down proteomics.[2][3] By engineering

the DDDDK cleavage site into a protein of interest, researchers can generate large, specific

peptides for mass spectrometry analysis, which can be advantageous for characterizing

post-translational modifications.[2][3]

Comparison with Trypsin
While both enteropeptidase and trypsin are serine proteases, they have distinct specificities

and are typically employed for different purposes in proteomics.

Feature Enteropeptidase Trypsin

Cleavage Site
C-terminal to Lys in the

sequence DDDDK

C-terminal to Lysine (K) and

Arginine (R)

Specificity Highly specific Broadly specific

Primary Application
Fusion tag removal, specific

protein fragmentation

"Shotgun" proteomics (protein

identification and

quantification)

Peptide Generation
Generates a few large, specific

fragments

Generates many smaller

peptides from a whole

proteome

Non-specific Cleavage

Can occur, especially at high

enzyme concentrations or with

prolonged incubation.

Can occur, influenced by

reconstitution and storage

conditions.[4]

Experimental Protocols
In-Solution Digestion for Fusion Tag Removal
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This protocol is designed for the removal of an N-terminal fusion tag from a purified

recombinant protein in solution.

Materials:

Purified fusion protein containing an enteropeptidase recognition site

Recombinant light chain enteropeptidase

Digestion Buffer: 50 mM Tris-HCl, pH 8.0

Quenching Solution: 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

(Optional) Denaturant: Urea (up to 4 M)[5]

Procedure:

Protein Preparation: Dilute the fusion protein to a concentration of 1 mg/mL in Digestion

Buffer. If the protein is prone to aggregation or the cleavage site is suspected to be

inaccessible, include up to 4 M urea in the buffer.[5]

Enzyme Addition: Add enteropeptidase to the protein solution. A starting point for

optimization is an enzyme-to-substrate ratio of 1:100 (w/w). Optimal ratios can range from

1:50 to 1:1000 and should be determined empirically for each fusion protein.

Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-16

hours. The optimal time and temperature should be determined through a time-course

experiment (e.g., taking aliquots at 2, 4, 8, and 16 hours).

Monitoring Cleavage: Analyze the reaction aliquots by SDS-PAGE to monitor the extent of

cleavage. The appearance of a band corresponding to the size of the cleaved target protein

and the fusion tag will indicate a successful reaction.

Reaction Termination: Once sufficient cleavage is achieved, stop the reaction by adding an

acidifier like TFA or formic acid to a final concentration of 1% to lower the pH.[6]

Downstream Processing: The cleaved protein can now be further purified from the fusion tag

and enteropeptidase using chromatography techniques (e.g., affinity chromatography to
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remove the tagged fragment and any uncleaved protein, followed by size-exclusion

chromatography).

On-Bead Digestion for Interactome Analysis
This protocol is adapted for the digestion of a bait protein and its interacting partners directly on

affinity beads after immunoprecipitation (IP), for subsequent analysis by mass spectrometry.

While typically performed with trypsin, enteropeptidase can be used if the bait protein has an

engineered cleavage site to release the complex.

Materials:

Immunoprecipitated protein complex bound to affinity beads (e.g., anti-FLAG M2 affinity gel)

Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

Digestion Buffer: 2 M Urea, 50 mM Tris-HCl, pH 7.5

Recombinant light chain enteropeptidase

Reducing Agent: 1 mM Dithiothreitol (DTT)

Alkylation Agent: 5.5 mM Iodoacetamide (IAA)

Quenching Solution: 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

Procedure:

Bead Washing: After immunoprecipitation, wash the beads three times with 500 µL of Wash

Buffer to remove detergents and non-specific binders.[7]

Initial Digestion and Elution: Resuspend the beads in 60 µL of Digestion Buffer containing

enteropeptidase (e.g., 1 µg). Incubate for 30 minutes at 27°C with shaking (800 rpm).[7]

Peptide Collection: Centrifuge the beads and carefully transfer the supernatant containing

the cleaved peptides to a new tube.
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Bead Wash and Pooling: Wash the beads twice with 25 µL of Digestion Buffer containing 1

mM DTT. Pool these washes with the supernatant from the previous step.[7]

Reduction: Incubate the pooled supernatant for 1 hour at room temperature.

Alkylation: Add iodoacetamide to a final concentration of 5.5 mM and incubate for 30 minutes

in the dark at room temperature.

Overnight Digestion (Optional with Trypsin): For a more complete digestion of the entire

complex for shotgun proteomics, add trypsin (1:50 enzyme:protein ratio) and incubate

overnight at 37°C. This step is often performed after the initial release with enteropeptidase.

Quenching: Stop the digestion by adding TFA or formic acid to a final concentration of 1%.

Desalting: Desalt the peptide mixture using C18 StageTips or equivalent before LC-MS/MS

analysis.
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Enteropeptidase Cleavage Mechanism

Fusion Protein Substrate

Fusion Tag (e.g., His-tag)

DDDDK

Target Protein Cleaved Fusion Tag Native Target Protein

Enteropeptidase (Light Chain)

Recognizes & Cleaves
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In-Solution Digestion Workflow

Start: Purified Fusion Protein

Buffer Exchange into Digestion Buffer
(e.g., 50 mM Tris-HCl, pH 8.0)

Add Enteropeptidase
(e.g., 1:100 w/w)

Incubate
(e.g., 4-16h at 25-37°C)

Monitor by SDS-PAGE

Incomplete

Stop Reaction
(e.g., add 1% TFA)

Cleavage Complete

Purify Target Protein
(e.g., Chromatography)

End: Purified Native Protein

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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